molecular formula C19H21N5O6 B15061908 N-[9-[(2R,3R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]purin-6-yl]-2-phenoxyacetamide

N-[9-[(2R,3R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]purin-6-yl]-2-phenoxyacetamide

Cat. No.: B15061908
M. Wt: 415.4 g/mol
InChI Key: DCYMOFZFSHYGEW-BMHLXIAXSA-N
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Description

N-[9-[(2R,3R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]purin-6-yl]-2-phenoxyacetamide: is a complex organic compound that belongs to the class of purine nucleosides These compounds are characterized by a purine base attached to a ribosyl or deoxyribosyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[9-[(2R,3R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]purin-6-yl]-2-phenoxyacetamide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Purine Base: The purine base is synthesized through a series of reactions involving the condensation of formamide derivatives with glyoxal or other aldehydes.

    Attachment of the Ribosyl Moiety: The ribosyl moiety is introduced through glycosylation reactions, often using protected ribose derivatives.

    Formation of the Final Compound: The final step involves the coupling of the purine base with the ribosyl moiety, followed by deprotection and purification.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[9-[(2R,3R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]purin-6-yl]-2-phenoxyacetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups in the ribosyl moiety can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form derivatives with different functional groups.

    Substitution: The phenoxyacetamide group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles such as amines, thiols, and halides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

N-[9-[(2R,3R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]purin-6-yl]-2-phenoxyacetamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential role in biological processes, including enzyme inhibition and DNA/RNA interactions.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as antiviral and anticancer activities.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-[9-[(2R,3R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]purin-6-yl]-2-phenoxyacetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in DNA replication or repair, thereby exerting antiviral or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(9-((2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-6-oxo-6,9-dihydro-1H-purin-2-yl)-2-phenylacetamide
  • N-(9-((2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-6-oxo-6,9-dihydro-1H-purin-2-yl)isobutyramide

Uniqueness

N-[9-[(2R,3R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]purin-6-yl]-2-phenoxyacetamide is unique due to its specific structural features, such as the methoxy group on the ribosyl moiety and the phenoxyacetamide group. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C19H21N5O6

Molecular Weight

415.4 g/mol

IUPAC Name

N-[9-[(2R,3R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]purin-6-yl]-2-phenoxyacetamide

InChI

InChI=1S/C19H21N5O6/c1-28-16-15(27)12(7-25)30-19(16)24-10-22-14-17(20-9-21-18(14)24)23-13(26)8-29-11-5-3-2-4-6-11/h2-6,9-10,12,15-16,19,25,27H,7-8H2,1H3,(H,20,21,23,26)/t12-,15+,16-,19-/m1/s1

InChI Key

DCYMOFZFSHYGEW-BMHLXIAXSA-N

Isomeric SMILES

CO[C@@H]1[C@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)NC(=O)COC4=CC=CC=C4)CO)O

Canonical SMILES

COC1C(C(OC1N2C=NC3=C(N=CN=C32)NC(=O)COC4=CC=CC=C4)CO)O

Origin of Product

United States

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